molecular formula C11H16Cl2N2 B7897806 (4-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

(4-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7897806
M. Wt: 247.16 g/mol
InChI Key: IAOAUMXCOYECPB-RFVHGSKJSA-N
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Description

(4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a benzyl group substituted with a chlorine atom, and an amine group, all contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Chlorination: The benzyl group is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilized for the cyclization and substitution reactions.

    Purification Steps: Involving recrystallization or chromatography to obtain the pure compound.

    Quality Control: Ensuring the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, thiols, or other substituted benzyl derivatives.

Scientific Research Applications

(4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-benzyl)-pyrrolidine: Lacks the amine group, resulting in different chemical properties.

    (4-Chloro-benzyl)-amine: Lacks the pyrrolidine ring, affecting its biological activity.

    (4-Chloro-phenyl)-pyrrolidine: Substitutes the benzyl group with a phenyl group, altering its reactivity.

Uniqueness

(4-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

(3R)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11;/h1-4,11,13-14H,5-8H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOAUMXCOYECPB-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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